molecular formula C27H23N3O4S B2494266 N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 872208-21-4

N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2494266
CAS No.: 872208-21-4
M. Wt: 485.56
InChI Key: KYTPEDJQWDZPBV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-11-12-18(13-17(16)2)28-23(31)15-35-27-29-24-21-9-4-5-10-22(21)34-25(24)26(32)30(27)19-7-6-8-20(14-19)33-3/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTPEDJQWDZPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core This core is synthesized through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide shares structural similarities with other benzofuro[3,2-d]pyrimidine derivatives.
  • N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuro-pyrimidine core with a sulfanyl group and an acetamide moiety. Its molecular formula is C27H27N3O3S2, and it possesses a molecular weight of approximately 505.65 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Structural Formula

\text{N 3 4 dimethylphenyl 2 3 3 methoxyphenyl 4 oxo 3 4 dihydro 1 benzofuro 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer activity. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential for this class of compounds to inhibit tumor growth effectively .

The proposed mechanisms through which this compound may exert its anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown to induce apoptosis in cancer cells.
  • Targeting Specific Pathways : The benzofuran and pyrimidine components may interact with key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzofuran derivatives. Compounds structurally related to N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated inhibitory effects against various bacterial strains. A notable study reported that several benzofuran derivatives showed selective inhibition against SIRT1–SIRT3 with IC50 values in the micromolar range .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes. For example:

Enzyme IC50 (µM) Activity
SIRT1>10Weak inhibition
SIRT23.81Moderate inhibition
SIRT3>10Weak inhibition

This table summarizes the inhibitory activity against sirtuins, which are implicated in various cellular processes including aging and cancer .

Study 1: Anticancer Screening

In a recent investigation published in 2019, researchers screened a library of compounds for their efficacy against cancer cell lines using multicellular spheroids as a model system. The study focused on identifying compounds that could penetrate tissue more effectively than traditional monolayer cultures. The results indicated that certain derivatives exhibited promising anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various benzofuran derivatives against clinically relevant pathogens. The findings revealed that some derivatives exhibited significant antibacterial activity, suggesting their potential use as therapeutic agents in treating infections caused by resistant bacteria .

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